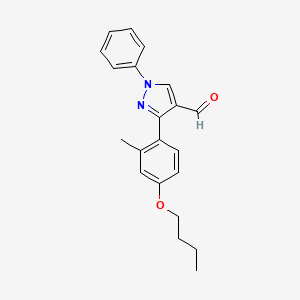![molecular formula C21H36N6OS B2611208 2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide CAS No. 946211-38-7](/img/structure/B2611208.png)
2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a fascinating compound with a complex molecular structure. Known for its unique interactions at the molecular level, this compound has piqued the interest of researchers across multiple scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide typically involves multiple steps:
Initial Formation: : The synthesis begins with the preparation of a pyrazolo[3,4-d]pyrimidine core. This involves the cyclization of a suitable precursor in the presence of acidic or basic catalysts.
Functionalization: : Subsequent functionalization of the pyrazolo[3,4-d]pyrimidine core introduces the propylamino and propylthio groups. This is typically achieved through nucleophilic substitution reactions.
Attachment of Side Chains:
Final Coupling: : Finally, the compound is completed by coupling the functionalized core with the pentanamide group under controlled reaction conditions.
Industrial Production Methods
The industrial production of this compound generally employs automated, large-scale synthesis techniques. These processes often involve the use of high-throughput reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where the propylthio group can be oxidized to sulfoxides or sulfones.
Reduction: : Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to ring-opening or hydrogenation.
Substitution: : The compound's various functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: : Variously functionalized derivatives depending on the reactants used.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pyrazolo[3,4-d]pyrimidine-based compounds.
Biology
In biological research, the compound is explored for its potential as a pharmacophore, contributing to the development of new therapeutic agents.
Medicine
The compound shows promise in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : It can affect signaling pathways related to cell growth, differentiation, or apoptosis.
類似化合物との比較
2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds
4-amino-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the complexity of the full compound.
2-propyl-N-(2-(4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide: : Similar but without the propylthio group.
N-(2-(4-amino-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide: : Another variant with slight modifications.
Each of these compounds shares some structural similarities but lacks the full functional diversity of this compound, which contributes to its unique chemical and biological properties.
特性
IUPAC Name |
2-propyl-N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N6OS/c1-5-9-16(10-6-2)20(28)23-12-13-27-19-17(15-24-27)18(22-11-7-3)25-21(26-19)29-14-8-4/h15-16H,5-14H2,1-4H3,(H,23,28)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLMLLXFCWRRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCCC)SCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2611125.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)


![2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2611132.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)


![N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2611139.png)





